Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester characterized by a unique bicyclic framework. The compound features a 1,6-dioxaspiro[2.5]octane core, with methyl groups at positions 2 and 5, and a methyl ester moiety at position 2. This structure confers rigidity and stereochemical complexity, making it a candidate for applications in asymmetric synthesis, agrochemicals, or pharmaceuticals.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7-6-10(4-5-13-7)9(2,14-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
OBTSJCGTNLUJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of spirocyclic ether esters with structural variations in substituent type, position, and functional groups. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison
* Molecular weight estimated based on analogous structures.
Key Observations
5-Propyl and 5-ethyl derivatives () may exhibit increased hydrophobicity, affecting solubility and membrane permeability in biological systems.
Functional Group Variations :
- Replacement of the methyl ester with an ethyl ester () or additional fluorine atoms alters polarity and stability. For example, the 6,6-difluoro derivative () could exhibit enhanced metabolic stability in medicinal chemistry contexts .
In contrast, the 2,4-dimethyl variant remains available as of 2024 .
Synthetic Utility :
- Spirocyclic ethers with ester groups are typically intermediates in multistep syntheses. The 2,5-dimethyl variant’s discontinued status implies niche applications or superior alternatives .
Research and Application Insights
- Agrochemical Potential: Analogous spirocyclic ethers are used in pesticide formulations; the 5-propyl derivative () may align with this trend .
Biological Activity
Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS No. 1559967-91-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₀H₁₆O₄
- Molecular Weight: 200.23 g/mol
- Purity: Typically ≥ 95%
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial applications.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The primary mode of action involves the inhibition of the Type II Dihydrofolate reductase enzyme, which is crucial for folate synthesis in bacteria.
| Activity | Target | Mechanism |
|---|---|---|
| Antibacterial | Type II Dihydrofolate reductase | Inhibition of folate synthesis |
This inhibition leads to a reduction in bacterial proliferation, making it a candidate for further development as an antibacterial agent.
Study on Antibacterial Properties
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial counts when treated with the compound compared to controls.
Key Findings:
- Tested Strains: Escherichia coli, Staphylococcus aureus
- Concentration Range: 10 µg/mL to 100 µg/mL
- Results: Up to 80% inhibition of bacterial growth at higher concentrations.
Mechanistic Insights
The compound's mechanism was further explored through biochemical assays that confirmed its role as an inhibitor of the dihydrofolate reductase pathway. This pathway is essential for nucleotide synthesis and cell division in bacteria.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including oxidation and substitution reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound to corresponding carboxylic acids |
| Reduction | Ester groups can be reduced to alcohols |
| Substitution | Nucleophilic substitution at ester groups can yield various derivatives |
These derivatives are being studied for enhanced biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
